(-)-Oxypeucedanin (-)-Oxypeucedanin Oxypeucedanin is a furanocoumarin that is 7H-furo[3,2-g][1]benzopyran-7-one substituted by a [(2S)-3,3-dimethyloxiran-2-yl]methoxy group at position 4. It has a role as a plant metabolite. It is a furanocoumarin, a lactone and an epoxide.
Brand Name: Vulcanchem
CAS No.: 26091-73-6
VCID: VC0192040
InChI: InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1
SMILES: CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

(-)-Oxypeucedanin

CAS No.: 26091-73-6

Natural Products

VCID: VC0192040

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

(-)-Oxypeucedanin - 26091-73-6

CAS No. 26091-73-6
Product Name (-)-Oxypeucedanin
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m0/s1
Standard InChIKey QTAGQHZOLRFCBU-ZDUSSCGKSA-N
Isomeric SMILES CC1([C@@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
SMILES CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Canonical SMILES CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Description Oxypeucedanin is a furanocoumarin that is 7H-furo[3,2-g][1]benzopyran-7-one substituted by a [(2S)-3,3-dimethyloxiran-2-yl]methoxy group at position 4. It has a role as a plant metabolite. It is a furanocoumarin, a lactone and an epoxide.
Synonyms 4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one
oxypeucadanin
oxypeucadanin hydrate
oxypeucadanin, (R)-(+)-isomer
oxypeucadanin, (S)-(-)-isomer
oxypeucedanin
oxypeucedarin
PubChem Compound 33306
Last Modified Nov 11 2021
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